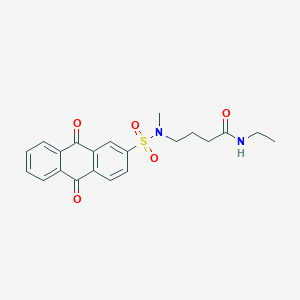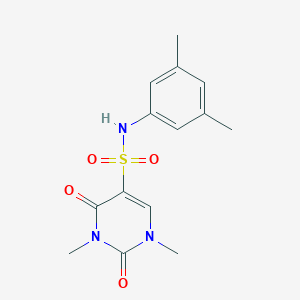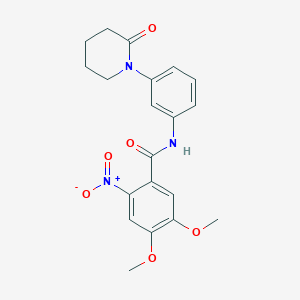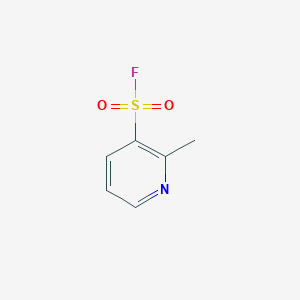
2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, similar compounds have been synthesized via various methods. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been protodeboronated using a radical approach . Additionally, a series of kojic acid fused 2-amino-3-cyano-4H-pyran derivatives were synthesized via a multicomponent reaction involving kojic acid, benzyloxy benzaldehyde, and malonitrile .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Electrochemical Synthesis : A novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids and related analogues, including 2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid, has been developed. This method involves an aryl radical generation and cyclization followed by carboxylation sequence using methyl 4-tert-butylbenzoate as an electron-transfer mediator (Senboku et al., 2011).
Synthesis involving Aryl Radical Cyclization : Research demonstrates the use of constant current electrolysis in the presence of carbon dioxide and an electron transfer mediator to synthesize dihydrobenzofuran carboxylic acids. This method is notable for its tandem carboxylation process, which is critical for producing specific succinic acid derivatives (Katayama et al., 2016).
Other Synthesis Techniques : Various other methodologies, such as oxidative debenzylation and reactions with different carboxylic acids, have been explored to synthesize dihydrobenzofuran derivatives, which could potentially include the compound (Yoo et al., 1990).
Potential Applications and Properties
Pharmacological Research : Some studies focus on the pharmacological aspects of similar compounds, which might inform the potential uses of 2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid. For instance, derivatives of dihydrobenzofuran-3-carboxylic acids have been tested for their anti-inflammatory and antinociceptive activities (Alam et al., 2010).
Chemical Structure Analysis : Research on the chemical structure and reactivity of similar benzofuran derivatives aids in understanding the potential chemical behaviors and applications of 2-(((4-Fluorobenzyl)oxy)methyl)-2,3-dihydrobenzofuran-5-carboxylic acid (Shtabova et al., 2005).
Synthetic Utility in Compound Formation : The compound and its analogues show utility in forming complex molecular structures, which can be pivotal in synthesizing new pharmaceuticals or chemical agents (Quintero et al., 2019).
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methoxymethyl]-2,3-dihydro-1-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO4/c18-14-4-1-11(2-5-14)9-21-10-15-8-13-7-12(17(19)20)3-6-16(13)22-15/h1-7,15H,8-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHECRXMDTSKTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C(=O)O)COCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N-[1-(4-cyanophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2464948.png)
![N-(5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2464949.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2464951.png)
![2-Methyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464952.png)
![4-chloro-N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2464956.png)
![(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid](/img/structure/B2464957.png)

